3-(3,4-Dimethoxyphenyl)quinolizidine

Lipophilicity LogP Membrane permeability

3-(3,4-Dimethoxyphenyl)quinolizidine (CAS 63716-68-7, IUPAC: 3-(3,4-dimethoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine) is a synthetic aryl-quinolizidine alkaloid with the molecular formula C17H25NO2 and a molecular weight of 275.39 g·mol⁻¹. It belongs to the broader class of quinolizidine alkaloids, a group of nitrogen-containing heterocycles that occur naturally in plants of the Fabaceae family and exhibit diverse biological activities including antimicrobial, neuroprotective, and antitumor effects.

Molecular Formula C17H25NO2
Molecular Weight 275.4 g/mol
CAS No. 63716-68-7
Cat. No. B13940281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)quinolizidine
CAS63716-68-7
Molecular FormulaC17H25NO2
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CCC3CCCCN3C2)OC
InChIInChI=1S/C17H25NO2/c1-19-16-9-7-13(11-17(16)20-2)14-6-8-15-5-3-4-10-18(15)12-14/h7,9,11,14-15H,3-6,8,10,12H2,1-2H3
InChIKeyWWZYSFVVLXIGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Purchase 3-(3,4-Dimethoxyphenyl)quinolizidine (CAS 63716-68-7) for Alkaloid Research & Dopamine-Receptor Chemical Biology


3-(3,4-Dimethoxyphenyl)quinolizidine (CAS 63716-68-7, IUPAC: 3-(3,4-dimethoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine) is a synthetic aryl-quinolizidine alkaloid with the molecular formula C17H25NO2 and a molecular weight of 275.39 g·mol⁻¹ . It belongs to the broader class of quinolizidine alkaloids, a group of nitrogen-containing heterocycles that occur naturally in plants of the Fabaceae family and exhibit diverse biological activities including antimicrobial, neuroprotective, and antitumor effects [1]. The compound’s key structural feature is the 3,4-dimethoxyphenyl substituent at position 3 of the octahydro-2H-quinolizine scaffold, a motif that is also present in natural products such as kayawongine and synthetic congeners like subcosine II [2]. This structural moiety is frequently deployed in medicinal chemistry as a metabolically stable surrogate for the catechol pharmacophore, making the compound of particular interest for laboratories working on dopamine-receptor or serotonin-receptor chemical biology.

1
Dopamine-receptor chemical biology probe (conformationally restricted phenethylamine scaffold)
2
Synthetic aryl-quinolizidine alkaloid for CNS penetrant compound design
3
Structurally annotated building block bridging natural product and synthetic chemical space

Why 3-(3,4-Dimethoxyphenyl)quinolizidine Cannot Be Replaced by Simpler Quinolizidine Alkaloids


Although many quinolizidine alkaloids (e.g., sparteine, lupanine, matrine) share the octahydro-2H-quinolizine core, simple substitution of 3-(3,4-dimethoxyphenyl)quinolizidine with an unsubstituted or mono-alkoxylated aryl-quinolizidine is not scientifically defensible when the research objective depends on dopamine-receptor or serotonin-receptor recognition. The 3,4-dimethoxyphenyl group substantially alters the lipophilicity of the molecule (calculated LogP = 3.72 vs. LogP ≈ 2.5 for 3-methylquinolizidine) . This difference in LogP of more than one log unit translates into an approximately 10‑fold difference in octanol–water partition coefficient, which can dramatically change membrane permeability, blood–brain barrier penetration, and non‑specific binding profiles. Moreover, the 3,4-dimethoxyphenyl substitution creates a conformationally restricted phenethylamine pharmacophore that has been specifically explored in the 3-arylquinolizidine series as a rigid analog of antidepressant phenethylamines [1]. Generic replacement with a quinolizidine that lacks this substitution pattern therefore risks both pharmacokinetic and pharmacodynamic divergence, undermining the reproducibility and interpretability of receptor‑based experiments.

!
3,4-Dimethoxyphenyl motif may not be replaced by simpler alkyl-quinolizidines; LogP difference (~1.2 units) can shift membrane permeability profiles.
!
Conformationally restricted pharmacophore is absent in unsubstituted quinolizidines; receptor-recognition hypotheses may not transfer directly.
!
Generic quinolizidine analogs lack the dopamine/serotonin-receptor SAR context; pathway-response endpoints may diverge significantly.

Quantitative Comparative Evidence for 3-(3,4-Dimethoxyphenyl)quinolizidine vs. Structurally Related Quinolizidines


Lipophilicity Advantage: LogP 3.72 for 3-(3,4-Dimethoxyphenyl)quinolizidine vs. LogP 2.5 for 3-Methylquinolizidine

The calculated octanol–water partition coefficient (LogP) of 3-(3,4-dimethoxyphenyl)quinolizidine is 3.72, more than 1.2 log units higher than that of 3-methylquinolizidine (XlogP = 2.5) . This increase reflects the contribution of the 3,4-dimethoxyphenyl ring, which adds both aromatic carbon atoms and two methoxy oxygen atoms that act as weak hydrogen-bond acceptors. The magnitude of the difference (±1.2 log units) corresponds to an ~16‑fold higher octanol‑water partition coefficient, a property that is directly relevant to passive membrane permeability and blood‑brain barrier distribution.

Lipophilicity
Cross-study comparable
LogP 3.72 vs. LogP 2.5 (3-methylquinolizidine)
Supports membrane-passage assay context; ~16-fold higher partition coefficient.
In silico calculation; experimental validation advised.
Lipophilicity LogP Membrane permeability

Dopamine D2 Receptor Interaction Baseline: Quinolizidine Derivatives Exhibit Weak D2 Binding (Ki ≈ 1.9 µM)

Sparatore et al. (1995) measured the displacement of [³H]spiperone from striatal dopamine D2 receptors by a series of quinolizidine derivatives that included bi- and tricyclic systems [1]. All tested compounds showed only weak activity, with a representative Ki of 1.9 µM. Although 3-(3,4-dimethoxyphenyl)quinolizidine was not explicitly included in that panel, the study establishes the class‑level baseline that unoptimized aryl‑quinolizidines bind D2 receptors in the low‑micromolar range. Subsequent structure‑activity relationship (SAR) literature on 3‑aryl‑3‑hydroxyquinolizidines indicates that the 3,4‑dimethoxyphenyl substitution can modulate this affinity through additional hydrogen‑bonding interactions with the receptor [2].

D2 Binding Baseline
Class-level inference
Quinolizidine derivatives Ki ≈ 1.9 µM (class-level)
Provides quantitative benchmark for SAR hypothesis testing.
Target compound not directly measured; receptor-affinity context.
Dopamine D2 receptor Binding affinity CNS pharmacology

Conformational Restriction of the Phenethylamine Pharmacophore: 3‑Arylquinolizidines as Semirigid Antidepressant Leads

Rogers & Sam (1975) synthesized and pharmacologically evaluated a series of 3‑arylquinolizidines as semirigid phenethylamine analogs and reported that many derivatives possessed antidepressant activity in vivo [1]. The 3,4‑dimethoxyphenyl substituent locks the aryl ring in a defined spatial orientation relative to the quinolizidine nitrogen, mimicking the extended conformation of phenethylamine neurotransmitters. While the original article does not report individual IC₅₀ values for each derivative in the abstract, the patent literature (US 4,339,582) later cited the Rogers & Sam compound as the prototype for quinolizidine‑propionanilide analgesics, confirming that the structural framework has translational pharmacological relevance [2].

Conformational Restriction
Supporting evidence
Semirigid phenethylamine analog; antidepressant activity reported in vivo
Establishes scaffold as chemically validated CNS lead.
Qualitative activity reported; individual numerical data unavailable.
Antidepressant Conformational restriction Phenethylamine

Research & Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)quinolizidine (CAS 63716-68-7)


Dopamine D2 Receptor SAR Probe: Testing the 3,4‑Dimethoxyphenyl Pharmacophore Hypothesis

For academic or industrial labs engaged in dopamine receptor structure‑activity relationship (SAR) studies, 3‑(3,4‑dimethoxyphenyl)quinolizidine serves as a key probe to test whether the 3,4‑dimethoxyphenyl moiety can recapitulate the receptor‑binding behavior of the catechol nucleus within a conformationally restricted quinolizidine scaffold. The class‑level Ki of ~1.9 µM for quinolizidine derivatives at D2 receptors [1] provides a quantitative baseline; any improvement in affinity upon introducing the 3,4‑dimethoxyphenyl group would constitute a meaningful SAR signal. Because simpler quinolizidines lack this aryl‑alkoxylation pattern, they cannot serve as valid comparators, making procurement of the specific compound essential.

CNS‑Penetrant Compound Design: Leveraging LogP 3.72 for Blood‑Brain Barrier Optimization

The calculated LogP of 3.72 places 3‑(3,4‑dimethoxyphenyl)quinolizidine within a favorable lipophilicity window for blood‑brain barrier penetration (typically LogP 2–5). Compared with 3‑methylquinolizidine (LogP 2.5) , the target compound offers a predictable ~16‑fold increase in membrane partitioning, making it a useful reference standard in medicinal chemistry programs that seek to balance CNS exposure with metabolic stability. The compound can be used as a physicochemical comparator in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability screens to calibrate the contribution of the dimethoxyphenyl group.

Synthetic Intermediate for Quinolizidine‑Propionanilide Analgesics

US Patent 4,339,582 explicitly cites the Rogers & Sam 3‑arylquinolizidine (of which 3‑(3,4‑dimethoxyphenyl)quinolizidine is a representative) as the key synthetic precursor for quinolizidine‑propionanilide compounds with strong analgesic activity [2]. For industrial R&D groups working on non‑opioid analgesics, the compound is not merely a screening hit but a published synthetic intermediate for which a patent‑documented route to pharmacologically active derivatives already exists. Replacing it with a different aryl‑quinolizidine would necessitate re‑optimization of the entire synthetic sequence.

Natural Product‑Inspired Alkaloid Library Synthesis

The 3,4‑dimethoxyphenyl motif is shared with naturally occurring quinolizidine alkaloids such as kayawongine (from Cissus rheifolia) [3] and with synthetic analogs like subcosine II [4]. For natural product chemistry groups building diversity‑oriented alkaloid libraries, 3‑(3,4‑dimethoxyphenyl)quinolizidine represents a structurally annotated building block that bridges synthetic and natural product chemical space. Its availability as a characterized, purchasable compound (rather than requiring de novo total synthesis) accelerates the construction of focused libraries for phenotypic screening.

Application
Selection Property
Validation Focus
Dopamine D2 receptor SAR probe
3,4-Dimethoxyphenyl pharmacophore context
D2 binding affinity vs. class-level baseline (Ki ≈ 1.9 µM)
CNS-penetrant compound design
Calculated LogP 3.72 lipophilicity window
Membrane permeability assay (PAMPA/Caco-2)
Synthetic intermediate for analgesics
Patent-documented precursor (US 4,339,582)
Synthetic route reproducibility
Natural product-inspired library synthesis
Annotated building block (kayawongine/subcosine II analog)
Phenotypic screening library diversity
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